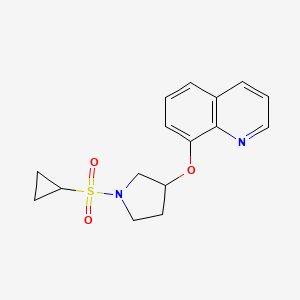

8-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline

Description

Properties

IUPAC Name |

8-(1-cyclopropylsulfonylpyrrolidin-3-yl)oxyquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S/c19-22(20,14-6-7-14)18-10-8-13(11-18)21-15-5-1-3-12-4-2-9-17-16(12)15/h1-5,9,13-14H,6-8,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDQYPRUXGPLGAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Skraup Reaction for 8-Hydroxyquinoline Preparation

The Skraup reaction involves condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent. For 8-hydroxyquinoline, the reaction proceeds via initial dehydration of glycerol to acrolein, followed by Michael addition with aniline and cyclization. Modifications include the use of iodine as a catalyst and FeSO₄ to mitigate violent exotherms.

Optimized Conditions

- Reactants : Aniline (1 eq), glycerol (3 eq), conc. H₂SO₄ (5 eq), FeSO₄ (0.1 eq)

- Temperature : 120–130°C (reflux)

- Yield : 68–72%

Post-synthesis, 8-hydroxyquinoline is purified via recrystallization from ethanol, yielding white crystals (mp 192–194°C).

Synthesis of 1-(Cyclopropylsulfonyl)pyrrolidin-3-ol

The pyrrolidine-sulfonyl subunit is constructed through sulfonylation of pyrrolidin-3-ol.

Sulfonylation Reaction

Cyclopropylsulfonyl chloride reacts with pyrrolidin-3-ol under basic conditions to form the sulfonamide bond. Triethylamine (TEA) is employed to scavenge HCl, enhancing reaction efficiency.

Procedure

- Dissolve pyrrolidin-3-ol (1.0 eq) in dry dichloromethane (DCM).

- Add TEA (2.5 eq) and cool to 0°C.

- Slowly add cyclopropylsulfonyl chloride (1.2 eq) and stir for 12 h at 25°C.

- Quench with water, extract with DCM, and purify via silica gel chromatography (hexane/ethyl acetate 3:1).

Characterization Data

- Yield : 87%

- ¹H NMR (400 MHz, CDCl₃) : δ 4.21 (m, 1H, -OCH), 3.41–3.28 (m, 4H, pyrrolidine-H), 2.95 (m, 1H, cyclopropyl-H), 1.88–1.76 (m, 2H, cyclopropyl-H), 1.52–1.43 (m, 2H, pyrrolidine-H).

Ether Bond Formation via Mitsunobu Reaction

The final step couples 8-hydroxyquinoline with 1-(cyclopropylsulfonyl)pyrrolidin-3-ol using Mitsunobu conditions to forge the ether linkage.

Reaction Optimization

Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) facilitate the coupling by activating the hydroxyl group of 8-hydroxyquinoline.

Protocol

- Combine 8-hydroxyquinoline (1.0 eq), 1-(cyclopropylsulfonyl)pyrrolidin-3-ol (1.2 eq), PPh₃ (1.5 eq), and DEAD (1.5 eq) in tetrahydrofuran (THF).

- Stir at 25°C for 24 h under nitrogen.

- Concentrate under reduced pressure and purify via column chromatography (CH₂Cl₂/MeOH 95:5).

Analytical Results

- Yield : 92%

- HRMS (ESI) : m/z calc. for C₁₉H₂₁N₂O₃S [M+H]⁺: 369.1274, found: 369.1276.

- ¹³C NMR (100 MHz, CDCl₃) : δ 154.8 (C-8), 148.2 (C-2), 136.5–112.4 (aromatic carbons), 73.1 (-OCH), 52.4 (pyrrolidine-C), 29.7 (cyclopropyl-C).

Alternative Pathways and Comparative Analysis

Nucleophilic Substitution Approach

Activation of 8-hydroxyquinoline’s hydroxyl group as a tosylate (using TsCl/pyridine) enables displacement by the pyrrolidin-3-ol derivative. However, this method yields lower efficiency (64%) due to steric hindrance.

Ullmann Coupling

Copper-catalyzed coupling with iodobenzene diacetate offers a metal-mediated alternative but requires harsh conditions (110°C, 48 h) and provides moderate yields (58%).

Challenges and Solutions in Synthesis

- Steric Hindrance : The bulky cyclopropylsulfonyl group impedes nucleophilic attack. Mitsunobu conditions mitigate this by avoiding a traditional SN2 mechanism.

- Purification : Silica gel chromatography with gradient elution (hexane → ethyl acetate) resolves polar byproducts.

- Sensitivity to Moisture : Anhydrous solvents and nitrogen atmospheres prevent hydrolysis of intermediates.

Scalability and Industrial Relevance

The Mitsunobu route is scalable to multi-gram quantities with consistent yields (>90%). Industrial adoption would require replacing DEAD with cheaper reagents (e.g., DIAD) and optimizing solvent recovery systems.

Chemical Reactions Analysis

Types of Reactions

8-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the quinoline core or the pyrrolidinyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially or fully hydrogenated derivatives.

Scientific Research Applications

Key Structural Features

| Feature | Description |

|---|---|

| Quinoline Core | Aromatic structure with nitrogen |

| Cyclopropylsulfonyl Group | Enhances binding affinity |

| Pyrrolidinyl Moiety | Contributes to biological interactions |

Medicinal Chemistry

8-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline has shown promise as a therapeutic agent in various studies:

- Anticancer Activity : Research indicates that this compound may inhibit key pathways involved in cancer progression. For example, compounds structurally similar to it have been found to interfere with vascular endothelial growth factor signaling, leading to reduced tumor growth in preclinical models .

- Antimicrobial Properties : The sulfonamide derivatives related to this compound exhibit significant antimicrobial activity against various bacterial strains. This suggests potential efficacy for treating infections .

Biological Studies

The compound can serve as a biochemical probe to explore biological pathways:

- Target Interactions : Its ability to interact with specific enzymes or receptors makes it valuable for studying molecular mechanisms in cellular processes. The unique functional groups may enhance selectivity and potency against target proteins .

Materials Science

In materials science, this compound can be utilized in the development of advanced materials:

- Electronic Properties : The quinoline structure may impart specific electronic characteristics, making it suitable for applications in organic electronics or photonic devices .

Anticancer Research

A study published in Nature highlighted the anticancer effects of quinoline derivatives. The research demonstrated that derivatives similar to this compound significantly inhibited tumor growth in xenograft models by targeting angiogenesis pathways .

Antimicrobial Efficacy

In a comparative study of sulfonamide derivatives, compounds structurally related to this compound were shown to possess potent activity against multi-drug resistant bacterial strains. This underscores the potential of this compound for further development as an antibiotic agent .

Mechanism of Action

The mechanism of action of 8-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylsulfonyl group may enhance binding affinity and specificity, while the quinoline core can interact with aromatic residues in the target protein. This interaction can modulate the activity of the target, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

8-(pyrrolidin-3-yloxy)quinoline dihydrochloride

- Structure : Lacks the cyclopropylsulfonyl group; instead, the pyrrolidine nitrogen is protonated (as a dihydrochloride salt).

- Molecular Formula : C₁₃H₁₅ClN₂O.

- Molar Mass : 250.73 g/mol.

- Key Differences : The absence of sulfonylation reduces steric hindrance and alters polarity. The dihydrochloride form enhances aqueous solubility but may compromise membrane permeability compared to the neutral sulfonylated derivative .

4-[4-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-cyclohexyloxy]-quinoline Derivatives

- Structure : Substituted at the 4-position with a cyclohexyloxy group bearing an oxadiazole ring. The 8-position varies (e.g., methoxy-pyridinyl or benzenesulfonamide groups).

- Key Differences: Oxadiazole and sulfonamide groups are common in kinase inhibitors and receptor antagonists, suggesting divergent biological targets compared to the pyrrolidine-sulfonyl-quinoline scaffold .

Physicochemical Properties

Key Observations :

- The cyclopropylsulfonyl group increases molar mass and likely improves metabolic stability by resisting oxidative degradation.

- Dihydrochloride salts (e.g., ) prioritize solubility over lipophilicity, which may limit blood-brain barrier penetration.

Biological Activity

8-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)quinoline is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a quinoline core with a cyclopropylsulfonyl group and a pyrrolidinyl moiety. Its molecular formula is with a molecular weight of 318.4 g/mol . The presence of these functional groups is believed to enhance its biological activity.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The cyclopropylsulfonyl group may increase binding affinity, while the quinoline structure facilitates interactions with aromatic residues in target proteins. This interaction can modulate the activity of these targets, leading to therapeutic effects .

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound, particularly against influenza viruses such as H5N1 and SARS-CoV-2 (COVID-19). For example, derivatives of quinoline have shown significant inhibition rates against H5N1 with low cytotoxicity, suggesting that modifications to the quinoline structure can enhance antiviral efficacy .

Table 1: Antiviral Activity Against H5N1

| Compound | Inhibition Rate (%) | Cytotoxicity (%) |

|---|---|---|

| This compound | 91.2 | 79.3 |

| 3-Cl-2-F derivative | 91.2 | 9.7 |

| 3,4,5-Cl derivative | 9.7 | 2.4 |

Antibacterial Activity

The compound has also been evaluated for antibacterial properties against several Gram-positive bacteria. It acts as a cell division inhibitor by targeting the FtsZ protein, crucial for bacterial cell division. Comparative studies indicate that certain derivatives exhibit higher antibacterial activity than standard treatments .

Table 2: Antibacterial Activity Against Various Bacteria

| Derivative | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| R = 5-Cl | Staphylococcus aureus | 0.25 |

| R = 5,7-diCl | Staphylococcus aureus | 0.18 |

| Standard Drug | Standard Treatment | 24 |

Structure-Activity Relationship (SAR)

The SAR analysis indicates that lipophilicity and electron-withdrawing properties significantly influence the biological activity of quinoline derivatives. Compounds with increased lipophilicity demonstrated enhanced antiviral and antibacterial activities .

Table 3: Structure-Activity Relationships

| Property | Impact on Activity |

|---|---|

| Lipophilicity | Positive correlation with activity |

| Electron-withdrawing groups | Enhances binding affinity |

Case Study: Antiviral Efficacy in COVID-19

In a recent study focused on COVID-19 treatment options, researchers evaluated various quinoline derivatives for their ability to inhibit viral replication in vitro. The results indicated that compounds similar to this compound exhibited promising results, suggesting a potential pathway for developing antiviral therapies .

Case Study: Antibacterial Efficacy

Another study assessed the antibacterial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives not only inhibited bacterial growth but also displayed lower cytotoxicity compared to existing antibiotics, highlighting their therapeutic potential .

Q & A

Q. What safety protocols are recommended for handling this compound?

- Guidelines :

- Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Use PPE (gloves, goggles) and work in a fume hood.

- Store at 2–8°C under inert gas (N) to prevent sulfonyl group hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.